![molecular formula C17H14N2O3 B2582375 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one CAS No. 687583-53-5](/img/structure/B2582375.png)
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
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Description
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one, also known as MDI or MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDI is a relatively new compound that has gained popularity among drug users due to its high potency and availability.
Scientific Research Applications
Microwave-Assisted Synthesis of Imidazole Derivatives
Researchers have developed novel functionalized hydantoin derivatives, including imidazole compounds, through microwave-assisted synthesis. This method highlights the importance of imidazole derivatives in synthesizing complex molecules efficiently, underscoring their utility in chemical synthesis and drug development (Kamila, Ankati, & Biehl, 2011).
Corrosion Inhibition
Imidazole derivatives have been assessed for their corrosion inhibition properties on mild steel in sulfuric acid. The study provides insights into how these compounds can form protective layers on metal surfaces, offering applications in materials science and engineering to enhance material longevity (Ammal, Prajila, & Joseph, 2018).
Coordination Polymers and Their Properties
Research on coordination polymers based on imidazole derivatives reveals their structural diversity and potential applications in luminescent and magnetic materials. This suggests their utility in creating novel materials with specific optical and magnetic properties (He et al., 2020).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPOVHBDHRLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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